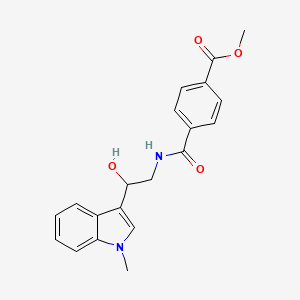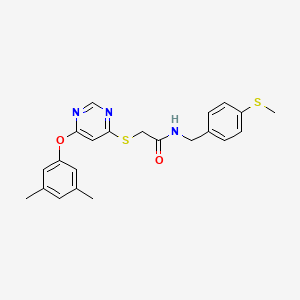
2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S2 and its molecular weight is 425.57. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
Research has focused on synthesizing novel heterocyclic compounds derived from pyrimidinones and thiophenes, indicating the importance of such structures in developing new chemical entities with potential biological activities. These synthetic pathways often aim to create compounds with enhanced anti-inflammatory, analgesic, antimicrobial, and other pharmacological properties.
Anti-inflammatory and Analgesic Agents : Compounds synthesized from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This suggests potential applications in developing new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Activity : Novel pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This highlights the compound's potential use in addressing microbial infections (Hossan et al., 2012).
Crystal Structure Analysis
Understanding the crystal structures of related pyrimidine derivatives provides insights into their chemical behavior and interaction mechanisms, which is crucial for designing compounds with desired biological activities.
- Structural Insights : The crystal structures of similar pyrimidin-2-yl sulfanyl acetamides have been analyzed, revealing details about their conformation and potential interactions. Such structural insights are valuable for rational drug design, particularly in targeting specific biological pathways (Subasri et al., 2016).
Biological Activities Exploration
Several studies have explored the biological activities of compounds structurally related to the specified chemical, with a focus on antimicrobial, antiviral, and anti-inflammatory properties.
Antiviral Properties : Research into pyrimidin-4(3H)-one derivatives has shown potential antiviral activities, particularly against human immunodeficiency virus (HIV-1), highlighting the relevance of these compounds in developing new antiviral drugs (Novikov et al., 2004).
Antimicrobial and Anti-inflammatory Potential : The synthesis and evaluation of pyridines, pyrimidinones, and oxazinones for their antimicrobial and anti-inflammatory activities underscore the significance of these heterocyclic compounds in medicinal chemistry. Their ability to combat microbial infections and reduce inflammation suggests a wide range of therapeutic applications (Amr et al., 2007).
特性
IUPAC Name |
2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-15-8-16(2)10-18(9-15)27-21-11-22(25-14-24-21)29-13-20(26)23-12-17-4-6-19(28-3)7-5-17/h4-11,14H,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORAIJIAENEUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

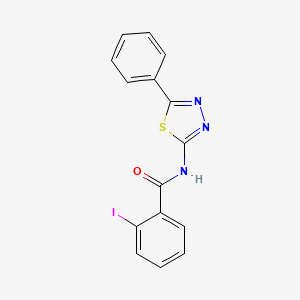
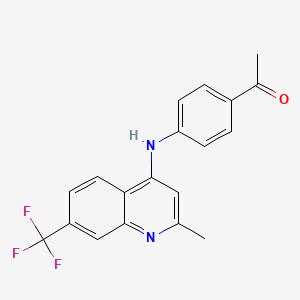
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2744720.png)
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2744721.png)
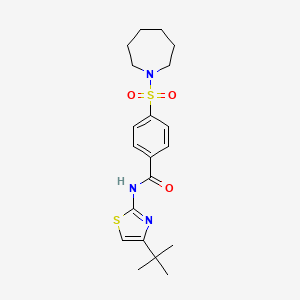
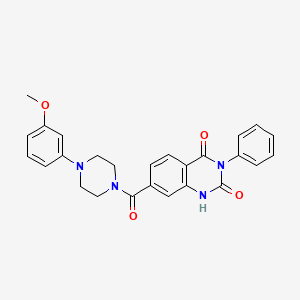
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)
![[3-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2744730.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)
![[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate](/img/structure/B2744733.png)
![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)
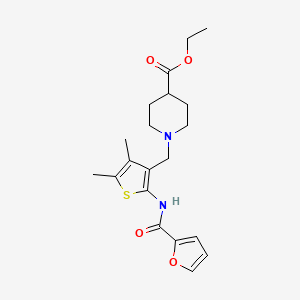
![5-Cyclopropyl-3-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2744737.png)
